molecular formula C14H16O4 B1254200 Gelastatin A

Gelastatin A

Cat. No.: B1254200
M. Wt: 248.27 g/mol
InChI Key: ACFXHMLFZGREFW-JCESNKCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelastatin A is a natural product found in Westerdykella multispora with data available.

Scientific Research Applications

Biomedical Applications of Gelatin Methacryloyl Hydrogels

Gelatin methacryloyl (GelMA) hydrogels have significant biomedical applications due to their biological properties and tunable physical characteristics. They closely resemble the properties of the native extracellular matrix (ECM), facilitating cell proliferation and spread in GelMA-based scaffolds. GelMA's versatility extends to microfabrication using various methodologies, aiding in tissue engineering for bone, cartilage, cardiac, and vascular tissues, among others. Besides tissue engineering, GelMA hydrogels are also used in cell research, signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).

Gelatin Nanoparticles in Biomedical Sciences

Gelatin nanoparticles (NPs) are employed extensively as drug and gene carriers for targeting ailments like cancer, tuberculosis, HIV infection, vasospasm, and restenosis. Their biocompatibility and biodegradability make them suitable for crossing the blood-brain barrier, marking them as a promising candidate for targeting brain disorders. In tissue engineering, gelatin is actively utilized for constructing 3D scaffolds for bio-artificial tissues and organ production (Yasmin et al., 2017).

Collagen and Gelatin Extraction from New Sources

Collagen and gelatin extraction from non-mammalian sources is growing in importance. These substances are used in food, photography, cosmetics, and pharmaceuticals based mainly on their gel-forming properties. Recent decades have seen a surge in studies focusing on their enzymatic hydrolysis for bioactive peptide production, with antimicrobial, antioxidant, or antihypertensive properties (Gómez-Guillén et al., 2011).

Versatile Applications in Biomedicine

Gelatin's cell-adhesive structure, high biocompatibility, biodegradability, and low immunogenicity make it an excellent candidate for developing biomaterials for tissue engineering and drug delivery. It can be formulated into nanoparticles, used as a porogen, adopted as a surface coating agent, and mixed with other biopolymers to form composite scaffolds (Su & Wang, 2015).

Ocular Tissue Engineering

Gelatin is extensively evaluated for ocular applications, serving as cell-sheet carriers, bio-adhesives, and bio-artificial grafts. Research into the modification of gelatin and its derivatives has prompted the development of various scaffolds suitable for ocular applications (Rose et al., 2014).

Gelatin-Based Therapeutics

Gelatin's cell-responsive properties and capacity to deliver biomolecules have made it widely used in regenerative medicine applications. Its applications include drug delivery systems, tissue engineering approaches, 3D/4D bioprinting ink, and organ-on-a-chip platforms. Advances in polymer chemistry and biofabrication techniques have expanded its application in diverse biomedical research areas (Echave et al., 2019).

Gelatin in Cancer Gene Therapy

Gelatin's biocompatibility and non-toxic nature have led to its use for delivering therapeutic genes to cancerous cells. Modified gelatin shows potential for safe and efficient systemic administration of therapeutic genes to solid tumors, a promising approach for gelatin-based cancer gene therapy (Nezhadi et al., 2009).

Synthesis and Activity of Gelastatin Analogues

Gelastatin A and B exhibit MMP-inhibitory activities. Synthetic analogues where the conjugated triene unit is replaced by the benzylidene group have shown comparable MMP-inhibitory activities, making them viable leads in MMP inhibitor research (Cho et al., 2002).

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[(5E)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid

InChI

InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6+

InChI Key

ACFXHMLFZGREFW-JCESNKCLSA-N

Isomeric SMILES

C/C=C/C=C/C=C\1/COC(=O)C(=C1)CCC(=O)O

Canonical SMILES

CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O

Synonyms

gelastatin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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